3-(1-benzofuran-2-yl)-5-[(4-chlorobenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazole
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Overview
Description
3-(1-benzofuran-2-yl)-5-[(4-chlorobenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazole: is a fascinating compound with a complex structure. Let’s break it down:
Chemical Formula: CHClNOS
Molecular Weight: 450.95 g/mol
CAS Number: 315225-42-4
This compound belongs to the class of 1,2,4-triazoles , which are heterocyclic compounds containing a five-membered ring with three nitrogen atoms. The benzofuran and chlorobenzyl moieties add further intricacy to its structure.
Preparation Methods
Synthetic Routes:: The synthetic preparation of this compound involves several steps. One common approach is the condensation of appropriate precursors. Unfortunately, specific synthetic routes for this compound are not widely documented due to its rarity.
Industrial Production:: As of now, there is no established industrial-scale production method for this compound. Researchers primarily synthesize it in the laboratory for specific studies.
Chemical Reactions Analysis
Reactivity::
Oxidation: Undergoes oxidation reactions, potentially leading to the formation of various oxidation states.
Substitution: Exhibits reactivity toward nucleophiles and electrophiles, allowing for substitution reactions.
Reduction: Can be reduced to form derivatives with different properties.
Base-Catalyzed Hydrolysis: Employing strong bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH).
Nucleophilic Substitution: Using nucleophiles such as amines or thiols.
Metal-Catalyzed Reactions: Transition metals like palladium (Pd) or copper (Cu) can facilitate coupling reactions.
Major Products:: The major products depend on the specific reaction conditions. These could include derivatives with altered functional groups or stereochemistry.
Scientific Research Applications
Chemistry::
Medicinal Chemistry: Investigating its potential as a drug candidate due to its unique structure.
Catalysis: Exploring its catalytic properties in organic transformations.
Anticancer Properties: Studying its effects on cancer cells.
Antimicrobial Activity: Investigating its potential as an antimicrobial agent.
Material Science: Exploring its use in materials with specific properties.
Mechanism of Action
The exact mechanism by which this compound exerts its effects remains an active area of research. It likely interacts with specific molecular targets or pathways, influencing cellular processes.
Comparison with Similar Compounds
While this compound is rare, we can compare it with related triazoles, such as (3-([(4-bromophenyl)sulfanyl]methyl)-1-benzofuran-2-yl)(phenyl)methanone . Highlighting its uniqueness will require further investigation.
Properties
Molecular Formula |
C18H14ClN3OS |
---|---|
Molecular Weight |
355.8 g/mol |
IUPAC Name |
3-(1-benzofuran-2-yl)-5-[(4-chlorophenyl)methylsulfanyl]-4-methyl-1,2,4-triazole |
InChI |
InChI=1S/C18H14ClN3OS/c1-22-17(16-10-13-4-2-3-5-15(13)23-16)20-21-18(22)24-11-12-6-8-14(19)9-7-12/h2-10H,11H2,1H3 |
InChI Key |
GREZOVOCURCFQX-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=NN=C1SCC2=CC=C(C=C2)Cl)C3=CC4=CC=CC=C4O3 |
Origin of Product |
United States |
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